Cas no 142037-04-5 (2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile)

2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile, 4-(3-chloro-2-hydroxypropoxy)-, (±)-
- 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile
- Benzeneacetonitrile, 4-(3-chloro-2-hydroxypropoxy)-
- 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile
- EN300-223327
- 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile
- SFA03704
- 142037-04-5
- 4-(3-Chloro-2-hydroxypropoxy)-benzeneacetonitrile; (+/-)-4-(3-chloro-2-hydroxypropoxy)-benzeneacetonitrile
-
- MDL: MFCD26035436
- Inchi: InChI=1S/C11H12ClNO2/c12-7-10(14)8-15-11-3-1-9(2-4-11)5-6-13/h1-4,10,14H,5,7-8H2
- InChI Key: FABOWIZRCDUJON-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 225.0556563Da
- Monoisotopic Mass: 225.0556563Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 53.3Ų
2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-223327-0.05g |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile |
142037-04-5 | 95% | 0.05g |
$174.0 | 2024-06-20 | |
Enamine | EN300-223327-0.25g |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile |
142037-04-5 | 95% | 0.25g |
$367.0 | 2024-06-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01037468-1g |
2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile |
142037-04-5 | 95% | 1g |
¥3717.0 | 2023-02-24 | |
Enamine | EN300-223327-1g |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile |
142037-04-5 | 95% | 1g |
$743.0 | 2023-09-15 | |
A2B Chem LLC | AV74766-50mg |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile |
142037-04-5 | 95% | 50mg |
$219.00 | 2024-04-20 | |
A2B Chem LLC | AV74766-250mg |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile |
142037-04-5 | 95% | 250mg |
$422.00 | 2024-04-20 | |
Aaron | AR01AMWQ-10g |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile |
142037-04-5 | 95% | 10g |
$4413.00 | 2023-12-16 | |
Aaron | AR01AMWQ-100mg |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile |
142037-04-5 | 95% | 100mg |
$379.00 | 2025-02-09 | |
Aaron | AR01AMWQ-50mg |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile |
142037-04-5 | 95% | 50mg |
$265.00 | 2025-02-09 | |
A2B Chem LLC | AV74766-500mg |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile |
142037-04-5 | 95% | 500mg |
$645.00 | 2024-04-20 |
2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile Related Literature
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Additional information on 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile
Recent Advances in the Study of 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile (CAS: 142037-04-5)
In recent years, the compound 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile (CAS: 142037-04-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile. Recent publications have highlighted novel synthetic routes that improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and consistency across batches.
Pharmacological studies have revealed that 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile exhibits notable activity in modulating specific biological pathways. For instance, it has been identified as a potential inhibitor of certain enzymes involved in inflammatory processes, suggesting its utility in treating chronic inflammatory diseases. Additionally, preliminary in vitro and in vivo studies have demonstrated its efficacy in reducing oxidative stress, further expanding its therapeutic potential.
The mechanistic insights into how 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile interacts with cellular targets have been a focal point of recent research. Molecular docking studies and computational modeling have provided valuable information about its binding affinity and selectivity, which are crucial for designing derivatives with enhanced pharmacological profiles. These findings have paved the way for structure-activity relationship (SAR) studies aimed at optimizing the compound's efficacy and reducing potential side effects.
In the context of drug development, the safety and toxicological profile of 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile have also been investigated. Recent toxicology reports indicate that the compound has a favorable safety margin in animal models, with no significant adverse effects observed at therapeutic doses. These results are encouraging for advancing the compound into further stages of preclinical development.
Looking ahead, the potential applications of 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile extend beyond its current scope. Researchers are exploring its use in combination therapies, where it may synergize with existing drugs to enhance therapeutic outcomes. Furthermore, its role in targeting rare diseases and conditions with limited treatment options is an area of growing interest.
In conclusion, the latest research on 2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile (CAS: 142037-04-5) underscores its multifaceted potential in chemical biology and pharmaceutical sciences. Continued investigations into its synthesis, mechanism of action, and therapeutic applications are expected to yield significant advancements, positioning this compound as a promising candidate for future drug development.
142037-04-5 (2-4-(3-chloro-2-hydroxypropoxy)phenylacetonitrile) Related Products
- 1261447-74-8(2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyridine-3-methanol)
- 177759-46-5(2-Benzylox-5-bromobenzyl alcohol)
- 2416229-24-6(2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid)
- 2137752-55-5(1H-Pyrazole, 4-(bromomethyl)-1-cyclobutyl-)
- 2024145-02-4(2-(4-amino-2,2-dimethylpiperidin-4-yl)acetic acid)
- 1270537-61-5(2-Amino-2-(quinolin-3-yl)propan-1-ol)
- 1248298-64-7(Morpholine, 4-(4-bromobutyl)-)
- 2680825-35-6(benzyl N-[2-(4-bromophenyl)-2,2-difluoroethyl]carbamate)
- 2171597-23-0(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhex-5-enamido-2-methylpropanoic acid)
- 2680786-00-7(2-Acetamido-6-hydroxypyrimidine-4-carboxylic acid)




